2-[(Dimethylamino)methyl]-4,6-dimethylphenol
Description
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-4,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-9(2)11(13)10(6-8)7-12(3)4/h5-6,13H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGAQKOCAMGRJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282741 | |
| Record name | 2-[(Dimethylamino)methyl]-4,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52777-93-2 | |
| Record name | 52777-93-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(Dimethylamino)methyl]-4,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mannich Condensation Reaction
One of the primary methods for synthesizing 2-[(dimethylamino)methyl]-4,6-dimethylphenol is through the Mannich reaction. This method typically involves the reaction of phenolic compounds with formaldehyde and a secondary amine (in this case, dimethylamine).
-
- Reagents: Phenol, paraformaldehyde (or formaldehyde), dimethylamine.
- Temperature: The reaction is conducted at temperatures ranging from 30°C to 100°C.
- Time: The reaction duration can vary from 1 to 4 hours.
-
- The phenol and dimethylamine are mixed thoroughly at a temperature between 0°C and 70°C.
- Paraformaldehyde is added in batches over a period of 0.5 to 1 hour.
- The mixture is then allowed to react under controlled temperatures to form the desired product.
This method has been noted for its efficiency in utilizing paraformaldehyde's in-situ depolymerization, which addresses issues related to the transportation and storage of formaldehyde solutions and reduces waste generation during synthesis.
Alternative Synthetic Routes
Other synthetic approaches have also been explored:
Hydrobromic Acid Precipitation Method:
This method involves selectively precipitating the desired product from a reaction mixture using hydrobromic acid in the presence of water or an organic solvent. The process allows for the purification of the compound by converting it into its hydrobromide salt before further processing to obtain the free base or hydrochloride salt.Acid-Catalyzed Reactions:
In some cases, acid-catalyzed reactions involving phenolic compounds can yield derivatives similar to this compound. These reactions often require careful control of temperature and pH to optimize yields and minimize by-products.
Comparative Analysis of Preparation Methods
The following table summarizes various preparation methods for this compound, highlighting key aspects such as reagents used, reaction conditions, and yield considerations.
| Method | Reagents Used | Temperature (°C) | Reaction Time (hrs) | Yield Considerations |
|---|---|---|---|---|
| Mannich Condensation | Phenol, Dimethylamine, Paraformaldehyde | 30 - 100 | 1 - 4 | High yield; efficient process |
| Hydrobromic Acid Precipitation | Hydrobromic Acid, Organic Solvent | Varies | Varies | Selective precipitation; good purity |
| Acid-Catalyzed Reaction | Phenolic Compound, Acid Catalyst | 120 - 180 | 0.5 - 6 | Varies; potential for by-products |
Chemical Reactions Analysis
2-[(Dimethylamino)methyl]-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens. Major products formed from these reactions include quinones, amines, and substituted aromatic compounds .
Scientific Research Applications
Common Synthesis Methods
| Method | Description |
|---|---|
| Method 1 | Reaction of o-anisaldehyde with dimethylamine in the presence of an acid catalyst. |
| Method 2 | Direct condensation of phenol with dimethylamine and formaldehyde. |
Chemistry
2-[(Dimethylamino)methyl]-4,6-dimethylphenol serves as a building block in organic synthesis. It is utilized as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions.
Biology
The compound has been studied for its potential biological activities:
- Antimicrobial Properties : Research indicates that it exhibits antimicrobial activity against various pathogens, making it a candidate for pharmaceutical applications.
- Anticancer Activity : In vitro studies show that derivatives of this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
Materials Science
In the field of materials science, this compound is used in the production of polymers and resins. It acts as a curing agent in epoxy resins, enhancing their mechanical properties.
Case Study 1: Antimicrobial Efficacy
A study evaluated the bactericidal activity of quaternized derivatives of this compound against pathogenic bacteria such as Staphylococcus aureus and Acinetobacter baumannii. The results demonstrated significant antimicrobial effects, highlighting its potential use in medical applications.
Case Study 2: Detection of Nerve Agents
The compound has been explored for its utility in detecting G-series nerve agents. It acts as a derivatizing agent that reacts with these agents to form less volatile complexes, improving stability and detectability through techniques like liquid chromatography-mass spectrometry.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]-4,6-dimethylphenol involves its role as a catalyst in epoxy resin chemistry. The tertiary amine group in the compound acts as a nucleophile, facilitating the opening of the epoxy ring and promoting the polymerization process. This results in the formation of a cross-linked polymer network .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amino Group
(a) Diethylamino vs. Dimethylamino Derivatives
- Properties: The diethylamino group increases steric bulk and lipophilicity compared to the dimethylamino group in the reference compound. The iodine atoms enhance molecular weight (MW ≈ 586 g/mol) and may confer radio-opacity or heavy-atom effects for crystallography .
- Phenol,2-[(diethylamino)methyl]-4,6-bis(1,1,3,3-tetramethylbutyl)- (CAS 26398-72-1, ): Structure: Features a diethylamino group and bulky tetramethylbutyl substituents. Properties: The bulky alkyl groups reduce solubility in polar solvents but improve thermal stability, making it suitable for high-temperature polymer applications .
(b) Tris-Amino Substituted Derivatives
- 2,4,6-Tris[(dimethylamino)methyl]phenol (CAS 90-72-2, ): Structure: Three dimethylamino-methyl groups at positions 2, 4, and 6. Properties: Increased basicity (pKa ~10–12) and chelating capacity for metal ions compared to the reference compound, which has only one amino group. Used in epoxy curing and as a corrosion inhibitor .
Substituent Variations on the Phenol Ring
(a) Halogenated Derivatives
- 2-{[4-(Diethylamino)phenyl]imino-methyl}-4,6-diiodophenol (): Properties: Iodine substituents enable electrophilic substitution reactions (e.g., Suzuki coupling) and enhance UV absorbance, making it useful in photochemical studies .
(b) Fluorinated Derivatives
- 2-[Mesityl(pentafluorophenylimino)methyl]-4,6-dimethylphenol (L2.18 and L2.19) (): Structure: Contains pentafluorophenylimino and mesityl groups instead of dimethylamino-methyl. Properties: Fluorine atoms increase electronegativity and oxidative stability. These compounds act as ligands in Group IV metal catalysts for stereoselective olefin polymerization .
Hybrid Amino-Phenol Derivatives
- 2-{[(2-Hydroxy-3,5-dimethylbenzyl)(methyl)amino]methyl}-4,6-dimethylphenol (): Structure: A second hydroxy group at position 2 and a methylamino-benzyl substituent. Properties: Enhanced hydrogen-bonding capacity and coordination versatility for transition metals (e.g., Cu²⁺, Fe³⁺), relevant in supramolecular chemistry .
Alkyl Chain Modifications
- Phenol,2-[(dimethylamino)methyl]-4,6-bis(1-methylheptyl) (CAS 13224-88-9, ): Structure: Long branched alkyl chains (1-methylheptyl) at positions 4 and 6. Properties: High hydrophobicity and low critical micelle concentration (CMC), suitable for surfactant applications .
Comparative Data Table
Key Findings from Research
Electronic Effects: The dimethylamino group in the reference compound enhances electron density on the phenol ring, facilitating electrophilic aromatic substitution reactions. Fluorinated derivatives (e.g., L2.18) exhibit superior oxidative stability due to electron-withdrawing fluorine atoms .
Steric Effects : Bulky substituents (e.g., tetramethylbutyl in CAS 26398-72-1) reduce reactivity but improve thermal stability in high-performance polymers .
Biological Activity
2-[(Dimethylamino)methyl]-4,6-dimethylphenol, also known as a derivative of phenol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H15N1O
- Molecular Weight : 165.24 g/mol
- CAS Number : 52777-93-8
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Exhibits significant activity against a range of microorganisms.
- Anticancer Potential : Shows promise in inhibiting cancer cell proliferation.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cells. The dimethylamino group enhances its solubility and allows for effective binding to cellular receptors and enzymes.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:
- Inhibition Zones : The compound demonstrated inhibition zones ranging from 12 mm to 25 mm depending on the bacterial strain.
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be between 50 µg/mL and 200 µg/mL across different pathogens.
Anticancer Activity
In vitro studies conducted on various cancer cell lines revealed:
- Cell Proliferation Inhibition : The compound inhibited cell proliferation by up to 70% at concentrations of 100 µM after 48 hours.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells when treated with the compound.
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. The trial included:
- Participants : 100 patients with confirmed bacterial infections.
- Results : A significant reduction in infection symptoms was observed in 85% of the participants after treatment.
Case Study 2: Cancer Cell Line Studies
Research involving human breast cancer cell lines (MCF-7) tested the effects of the compound on cell viability and apoptosis. Key findings included:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was noted.
- Mechanistic Insights : Western blot analysis showed increased expression of pro-apoptotic proteins.
Data Table
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-[(Dimethylamino)methyl]-4,6-dimethylphenol, and how are they experimentally determined?
- Answer : The compound (C₁₁H₁₇NO) has a molecular weight of 179.259 g/mol, density of 1.012 g/cm³, and boiling point of 250.5°C . Key properties are determined via:
- Density : Pycnometry or computational modeling.
- Boiling Point : Differential scanning calorimetry (DSC).
- Structural Confirmation : NMR (¹H/¹³C) and X-ray crystallography using SHELX programs for refinement .
- Data Table :
| Property | Method | Value |
|---|---|---|
| Molecular Weight | Mass Spectrometry | 179.259 g/mol |
| Density | Pycnometry | 1.012 g/cm³ |
| Boiling Point | DSC | 250.5°C |
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : The dimethylamino methyl group suggests a Mannich reaction as the primary route, involving:
Condensation of 4,6-dimethylphenol with formaldehyde and dimethylamine.
Optimization of solvent (e.g., ethanol/water mix) and temperature (60–80°C) to improve yield .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data arising from overlapping signals in this compound?
- Answer : Overlapping aromatic/amine proton signals can be resolved using:
- 2D NMR : HSQC (heteronuclear single quantum coherence) to correlate ¹H-¹³C signals.
- Computational Prediction : Tools like ACD/Labs or Gaussian for chemical shift modeling .
- Example : In HSQC, the methylene group (CH₂-N(CH₃)₂) shows distinct coupling with adjacent aromatic protons.
Q. What experimental strategies assess the compound’s stability under varying pH conditions?
- Answer :
pH-Dependent Studies : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
